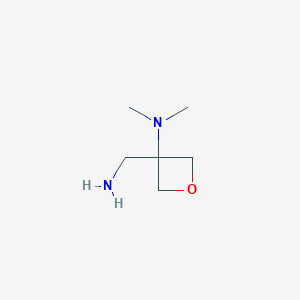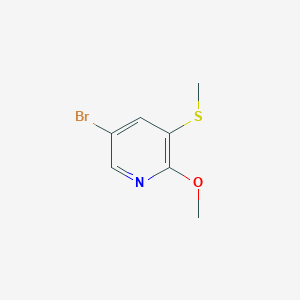
2-Fluoro-3-propoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-propoxybenzaldehyde is a chemical compound with the molecular formula C10H11FO2 . It has an average mass of 182.191 Da and a monoisotopic mass of 182.074310 Da .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various techniques such as NMR . The compound contains a fluorine atom, which can be analyzed using 19F NMR due to its substantial sensitivity and far-reaching couplings with 1H and 13C .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-propoxybenzaldehyde has been used in a variety of scientific research applications, including the synthesis of drugs, the development of new materials, and the study of biological processes. In particular, this compound has been used in the synthesis of a variety of drugs, including antibiotics, antifungals, and anti-inflammatories. It has also been used in the development of new materials, such as polymers and nanomaterials. Additionally, this compound has been used in the study of biological processes, such as gene expression and signal transduction.
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-propoxybenzaldehyde is not fully understood, but it is believed to act as a catalyst in the synthesis of drugs and other compounds. Specifically, this compound is believed to bind to the active site of a target enzyme, allowing the enzyme to catalyze the synthesis of a desired compound. Additionally, this compound is believed to bind to the active site of a target receptor, allowing the receptor to bind to a desired ligand.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to inhibit the activity of certain enzymes and receptors, as well as to modulate the expression of certain genes. Additionally, this compound has been shown to induce apoptosis in certain cell types, as well as to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
2-Fluoro-3-propoxybenzaldehyde has several advantages and limitations for lab experiments. On the one hand, this compound is relatively inexpensive and easy to synthesize, making it an attractive option for many research applications. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying biological processes. On the other hand, this compound is not very stable and can be degraded by light and heat, making it difficult to store and transport. Additionally, this compound can be toxic in high concentrations, making it important to use appropriate safety precautions when handling it.
Zukünftige Richtungen
2-Fluoro-3-propoxybenzaldehyde has a variety of potential future applications. For example, it could be used in the development of new drugs and materials, as well as in the study of biological processes. Additionally, this compound could be used in the synthesis of other compounds, such as dyes and fragrances. Finally, this compound could be used to study the effects of environmental contaminants on biological systems.
Synthesemethoden
2-Fluoro-3-propoxybenzaldehyde can be synthesized in a two-step process. First, 2-fluorobenzaldehyde is reacted with propionic anhydride in the presence of a base, such as pyridine or triethylamine, to produce this compound. The second step involves the reaction of this compound with an aldehyde-forming reagent, such as potassium cyanide, to produce the final product.
Safety and Hazards
The safety information for 2-Fluoro-3-propoxybenzaldehyde indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding release to the environment and using protective gloves, clothing, and eye/face protection .
Eigenschaften
IUPAC Name |
2-fluoro-3-propoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-2-6-13-9-5-3-4-8(7-12)10(9)11/h3-5,7H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNRAFOGWWTVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,3-Dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, 95%](/img/structure/B6358784.png)

![(2Z)-2-[(Dimethylamino)methylene]-5,6-dimethoxyindan-1-one](/img/structure/B6358800.png)

![7,8-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, 90%](/img/structure/B6358805.png)
![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid](/img/structure/B6358808.png)


